molecular formula C17H23N3O8 B1219182 Aminobenzyl-edta CAS No. 84256-90-6

Aminobenzyl-edta

Cat. No. B1219182
CAS RN: 84256-90-6
M. Wt: 397.4 g/mol
InChI Key: RPBJIOJIMOUOIN-UHFFFAOYSA-N
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Description

Aminobenzyl-edta, also known as 1-(4-Aminobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid, is a compound with the molecular formula C17H23N3O81. It has been used to develop an ELISA test for the detection of mercury in water and to provide a new class of affinity cleaving reagents that can be directed against protein and nucleic acid targets23.



Synthesis Analysis

A convenient and straightforward synthesis of an amino acid analog, [p-(N-α-Fmoc-l-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester, compatible with Fmoc solid phase peptide synthesis strategy is described4. This reagent was used to incorporate p-aminobenzyl-EDTA at an internal sequence position in an HIV-1 Tat protein fragment5.



Molecular Structure Analysis

The molecular weight of Aminobenzyl-edta is 397.4 g/mol1. It has a complex structure with multiple functional groups, including four negatively charged carboxylate groups and two tertiary amino groups6. It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals7.



Chemical Reactions Analysis

Ethylenediaminetetraacetic acid (EDTA), a chelating class of drugs, is used in complexometric titrations and calculations8. EDTA forms a strong 1:1 complex with many metal ions, improving the therapeutic index in clinical practice9. Aminobenzyl-EDTA, similar to EDTA, can form stable complexes with metal ions10.



Physical And Chemical Properties Analysis

Aminobenzyl-edta is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water. It is insoluble in ethanol and general organic solvents7. It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals1.


Scientific Research Applications

Bifunctional Chelating Agents

Aminobenzyl-EDTA serves as a key component in the synthesis of bifunctional chelating agents. Studer and Meares (1992) described the synthesis of a protected bifunctional analog of ethylenediaminetetraacetic acid (EDTA), which includes an aminobenzyl moiety. This structure allows for easy attachment to a variety of groups, exemplified by reactions with peptides to study enzymatic cleavage of metal chelates from monoclonal antibodies (Studer & Meares, 1992).

Peptide Linkers in Bioconjugation

In bioconjugation, aminobenzyl-EDTA is used to incorporate linkers in peptides. Song and Rana (1997) synthesized an amino acid analog compatible with Fmoc solid phase peptide synthesis, incorporating p-aminobenzyl-EDTA in an HIV-1 Tat protein fragment. This method allows for the placement of flexible linkers between peptides and metal chelates, creating new classes of affinity cleaving reagents (Song & Rana, 1997).

Biodistribution and Metabolism in Radioimaging

The influence of peptide linkers on the biodistribution and metabolism of antibody-conjugated benzyl-EDTA has been studied. Studer et al. (1992) introduced Ala-Leu-Ala-Leu between the antibody Lym-1 and an 111In-labeled benzyl-EDTA, showing how linkers can affect in vivo cleavage and radioactivity excretion, crucial for designing better radioimaging and therapy agents (Studer et al., 1992).

Heavy Metal Detection

Aminobenzyl-EDTA has applications in heavy metal detection. Zhang et al. (2011) developed an ELISA for mercury detection using monoclonal antibodies against aminobenzyl-EDTA-Hg. This method, with its high sensitivity and specificity, provides a promising approach for environmental mercury monitoring (Zhang et al., 2011).

Removal of Metal Ions in Wastewater

In environmental applications, aminobenzyl-EDTA is used in adsorbents for metal ion removal. EDTA-based adsorbents, with their excellent chelating properties, have shown effectiveness in wastewater treatment, as reviewed by Zhang et al. (2021) (Zhang et al., 2021).

Chelating Adsorbents in Water Treatment

Repo et al. (2013) discussed the use of aminopolycarboxylic acids, including aminobenzyl-EDTA, for removing metals from contaminated waters. These chelating adsorbents, owing to their unique metal binding properties, are promising materials for metal removal (Repo et al., 2013).

Immunoglobulin Polypeptide Chain Modification

Aminobenzyl-EDTA is also used in the modification of immunoglobulin polypeptide chains. Rana and Meares (1990) explored the attachment of isothiocyanatobenzyl-EDTA to the N-termini of the light chains of monoclonal antibodies, a technique important in the development of immunoconjugates for therapeutic trials and clinical research tools (Rana & Meares, 1990).

properties

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJIOJIMOUOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004541
Record name 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminobenzyl-edta

CAS RN

84256-90-6
Record name Aminobenzyl-edta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminobenzyl-EDTA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
AI Song, TM Rana - Bioconjugate chemistry, 1997 - ACS Publications
… To test the use of reagent 9 to incorporate p-aminobenzyl-EDTA in internal sequence of a peptide, we synthesized a fragment of HIV-1 Tat protein (amino acids 56−72) on an automated …
Number of citations: 8 pubs.acs.org
T Kong, XQ Hao, XB Li, GW Liu, ZG Zhang… - Biological trace element …, 2013 - Springer
… was added dropwise to the aminobenzyl-EDTA solution. Then, … After overnight incubation, the Cd-aminobenzyl-EDTA … the Cd-aminobenzyl-EDTA-KLH and the Cd-aminobenzyl-EDTA-…
Number of citations: 11 link.springer.com
S Saito, A Hikichi, T Kamura, K Hattori, M Aoyama… - Chemistry …, 2009 - journal.csj.jp
In this paper, we present the luminescent lanthanide complexes, Tb 3+ – and Dy 3+ –4-aminobenzyl-EDTA as receptors for monosaccharides. The monosaccharides are recognized …
Number of citations: 3 www.journal.csj.jp
M Studer, LA Kroger, SJ DeNardo, DL Kukis… - Bioconjugate …, 1992 - ACS Publications
Insight into the metabolism of radiolabeled antibodies is important for the design of better radioimaging and therapy agents. To test the effect of linkers that can be cleaved in vivo, we …
Number of citations: 36 pubs.acs.org
YH Kim, GY Kim, HB Lim - Bulletin of the Korean Chemical Society, 2010 - koreascience.kr
… In this work, we found a means of directly functionalizing EDTA on the surfaces of magnetic beads using aminobenzyl EDTA. We also demonstrate the complexation and separation of …
Number of citations: 9 koreascience.kr
W Gao, T Nan, G Tan, H Zhao, B Wang… - Food and agricultural …, 2012 - Taylor & Francis
Cadmium is classified as a probable human carcinogen. A monoclonal antibody (mAb) against Cd 2+ -ethylene-diamine-N,N,N′,N′-tetraacetic acid (EDTA) complex was generated …
Number of citations: 8 www.tandfonline.com
JB Delehanty, RM Jones, TC Bishop, DA Blake - Biochemistry, 2003 - ACS Publications
… c K d determined for complexes of Cd(II)−p-aminobenzyl-EDTA in the presence of an excess of p-aminobenzyl-EDTA (400 μM) using ionic Cd(II) as the limiting ligand. d K d determined …
Number of citations: 56 pubs.acs.org
Y Zhang, X Li, G Liu, Z Wang, T Kong, J Tang… - Biological trace element …, 2011 - Springer
… BSA-aminobenzyl-EDTA-Hg and BSA-aminobenzyl-EDTA. The supernatant from Sp2/0 was used as a negative control. Two strains of hybridoma cell lines (3D9 and 5F7) showed high …
Number of citations: 32 link.springer.com
T Kong, GW Liu, XB Li, Z Wang, ZG Zhang, GH Xie… - Food chemistry, 2010 - Elsevier
… were synthesized using bifunctional chelators ITCBE, aminobenzyl-EDTA, and p-SCN-Bn-DOTA. Our study indicated that aminobenzyl-EDTA, a cheaper bifunctional chelator than …
Number of citations: 25 www.sciencedirect.com
H Zhao, C Xue, T Nan, G Tan, Z Li, QX Li, Q Zhang… - Analytica Chimica …, 2010 - Elsevier
A sensitive and specific monoclonal antibody (designated as mAb6A9) recognizing a Cu(II)–ethylenediamine–N,N,N′,N′–tetraacetic acid (EDTA) complex but not metal-free EDTA …
Number of citations: 76 www.sciencedirect.com

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